1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

説明

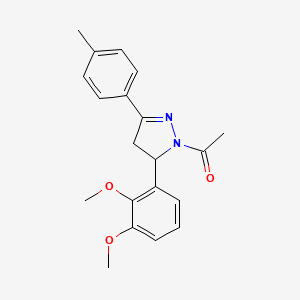

This compound belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class, characterized by a partially saturated five-membered heterocyclic ring. The structure features a 2,3-dimethoxyphenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and an acetyl group at position 1 (Fig. 1). Pyrazolines are widely studied for their antimicrobial, anticancer, and neuroprotective activities due to their ability to interact with biological targets such as kinases, acetylcholinesterase (AChE), and bacterial enzymes like FabH .

特性

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-8-10-15(11-9-13)17-12-18(22(21-17)14(2)23)16-6-5-7-19(24-3)20(16)25-4/h5-11,18H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPFKNWEKHOGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Substitution reactions:

Acylation: The final step involves the acylation of the pyrazole ring with ethanoyl chloride or a similar acylating agent to introduce the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives, amines, or thiols.

科学的研究の応用

Anticancer Properties

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. A study demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . Specifically, 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has shown promise in targeting specific cancer pathways.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study on pyrazole derivatives indicated their potential to modulate inflammatory responses in animal models of arthritis and other inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Research suggests that the compound can scavenge free radicals and reduce oxidative stress markers in vitro . This capability makes it a candidate for further studies in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Neurological Disorders

Due to its antioxidant and anti-inflammatory properties, there is a growing interest in the application of this compound for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have suggested that pyrazole derivatives can protect neuronal cells from oxidative damage and inflammation .

Pain Management

The analgesic properties associated with pyrazole compounds make them suitable candidates for pain management therapies. Several studies have documented the effectiveness of pyrazole derivatives in alleviating pain in various animal models .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of several pyrazole derivatives including this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, this compound was tested in a mouse model of induced inflammation. The administration of the compound resulted in a marked decrease in swelling and inflammatory markers compared to the control group .

作用機序

The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

類似化合物との比較

Key Features :

- Synthesis : Typically prepared via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines in the presence of acids (e.g., acetic acid) .

Table 1: Key Structural Analogs and Their Bioactivities

Key Observations:

Substituent Effects :

- Antibacterial Activity : Electron-withdrawing groups (e.g., 4-Fluorophenyl in Compound 12) enhance FabH inhibition .

- Anticancer Activity : Bulky hydrophobic groups (e.g., indole in HD05) improve cytotoxicity, likely due to enhanced receptor binding .

- Neuroprotection : A methylpiperazinyl group (Compound A07) improves AChE inhibition and Aβ aggregation reduction, suggesting CNS penetration .

- Role of Methoxy Groups: 2,3-Dimethoxyphenyl (Target Compound) may enhance solubility and π-π stacking compared to monosubstituted analogs . 3,4-Dimethoxyphenyl (Compound A07) shows dual bioactivity, indicating substituent positioning critically affects target selectivity .

Physicochemical and Structural Comparisons

Structural Insights:

生物活性

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring substituted with a 2,3-dimethoxyphenyl group and a p-tolyl group. It has the following molecular formula: C20H22N2O3.

| Property | Value |

|---|---|

| Molecular Weight | 338.40 g/mol |

| CAS Number | 900013-24-3 |

| IUPAC Name | 1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can act as inhibitors against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is notable. In vivo studies demonstrated that certain analogs significantly reduced edema in animal models when tested against standard anti-inflammatory drugs like Indomethacin. The compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research utilizing MTT assays indicated that several pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-(2,3-dimethoxyphenyl)... | MCF-7 | 0.08 |

| 1-(5-(4-chlorophenyl)... | A549 | 0.15 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It is believed to inhibit key enzymes involved in inflammation and cancer proliferation.

- Receptor Modulation : The compound may modulate receptor signaling pathways that are critical for cell survival and growth.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models in rats .

- Anticancer Activity Evaluation : Another investigation assessed the anticancer effects of various pyrazole derivatives using the MTT assay method, revealing significant cytotoxicity against multiple cancer cell lines .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A typical procedure involves reacting a chalcone derivative (e.g., (E)-1-(2,3-dimethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one) with hydrazine hydrate in refluxing ethanol or acetic acid . Key steps include:

- Reagent ratios : A 1:1.2 molar ratio of chalcone to hydrazine hydrate ensures complete cyclization.

- Catalysts : Piperidine (5 mol%) in ethanol enhances reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures yields pure product (70–85% yield).

Q. How is the compound characterized structurally?

- X-ray crystallography provides definitive confirmation of the pyrazoline ring conformation and substituent orientation. Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 5.39 Å, b = 20.24 Å, c = 18.16 Å, β = 95.1°) are common .

- Spectroscopy :

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions influence the compound’s reactivity?

The dihedral angles between the pyrazoline ring and substituted aryl groups (e.g., 6.69° for 4-methoxyphenyl vs. 74.88° for 4-chlorophenyl) modulate steric and electronic effects . Key interactions include:

Q. How can contradictory biological activity data be resolved?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from:

- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Stereochemical variability : Chiral HPLC or circular dichroism (CD) distinguishes enantiomers .

- Assay conditions : Validate using multiple cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

- Docking studies (AutoDock Vina) using protein targets (e.g., COX-2 or tubulin) identify key binding interactions (e.g., hydrogen bonds with methoxy groups).

- DFT calculations (B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), correlating with redox activity .

- MD simulations (>50 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Methodological Considerations

Q. How to optimize reaction yield and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。